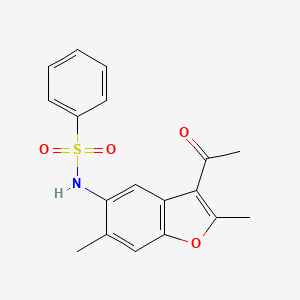![molecular formula C15H13N3O2 B4420982 4-[5-(1-phenoxyethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4420982.png)
4-[5-(1-phenoxyethyl)-1,2,4-oxadiazol-3-yl]pyridine
Vue d'ensemble
Description
4-[5-(1-phenoxyethyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a heterocyclic derivative that contains a pyridine ring and an oxadiazole ring, which makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 4-[5-(1-phenoxyethyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins involved in disease processes. For example, studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function. Additionally, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which is important for cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects, depending on the specific application. For example, in cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In Alzheimer's disease, it has been shown to improve cognitive function by inhibiting the activity of acetylcholinesterase. Additionally, it has been shown to have antibacterial and antifungal effects, which could be useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[5-(1-phenoxyethyl)-1,2,4-oxadiazol-3-yl]pyridine for lab experiments is its versatility. This compound can be used in a variety of applications, making it a useful tool for researchers in various fields. Additionally, its relatively simple synthesis method makes it easily accessible for researchers. However, one limitation of this compound is its potential toxicity, which could limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on 4-[5-(1-phenoxyethyl)-1,2,4-oxadiazol-3-yl]pyridine. Some possible areas of research include:
- Further investigation of its anticancer potential, including its ability to induce cell death in specific types of cancer cells.
- Development of new antibiotics based on its antibacterial and antifungal properties.
- Investigation of its potential as a treatment for neurological diseases, such as Alzheimer's and Parkinson's.
- Further exploration of its mechanism of action, including its interactions with specific enzymes and proteins.
- Development of new synthetic methods to improve the yield and purity of the compound.
Applications De Recherche Scientifique
The potential applications of 4-[5-(1-phenoxyethyl)-1,2,4-oxadiazol-3-yl]pyridine in scientific research are vast. This compound has been studied for its potential as an anticancer agent, as well as its ability to inhibit enzymes involved in various diseases, such as Alzheimer's and Parkinson's. Additionally, it has been investigated for its potential as an antibacterial and antifungal agent.
Propriétés
IUPAC Name |
5-(1-phenoxyethyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11(19-13-5-3-2-4-6-13)15-17-14(18-20-15)12-7-9-16-10-8-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSMBFUABGGNSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=NC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl {[5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4420904.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4420914.png)
![3-(3-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)pyridine](/img/structure/B4420916.png)
![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]indoline-5-carboxamide](/img/structure/B4420926.png)
![5-isobutyl-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide](/img/structure/B4420931.png)
![3-(butylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B4420936.png)

![N-(bicyclo[2.2.1]hept-2-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4420961.png)
![N-[4-morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4420965.png)
![3-[(benzylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4420975.png)
![N-1-adamantyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B4420990.png)

![6-(2-methoxyethyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4420997.png)
